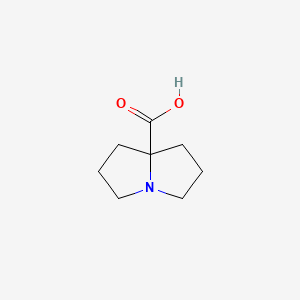

hexahydro-1H-pyrrolizine-7a-carboxylic acid

説明

Chemical Classification and Nomenclature

This compound belongs to the pyrrolizidine class of heterocyclic compounds, which are characterized by their bicyclic structure containing two fused pyrrolidine rings sharing a common nitrogen atom. The compound is systematically classified under the Chemical Abstracts Service registry number 412283-63-7, providing a unique identifier for this specific molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid, reflecting its fully saturated pyrrolizine core with a carboxylic acid substituent at the 8-position.

The nomenclature of this compound reflects several important structural features that distinguish it within the heterocyclic compound classification system. The prefix "hexahydro" indicates the presence of six additional hydrogen atoms compared to the aromatic pyrrolizine parent structure, signifying complete saturation of the bicyclic ring system. Alternative nomenclature found in chemical databases includes "tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid," which emphasizes the specific positioning of the carboxylic acid functional group at the 7a position of the pyrrolizine framework. This systematic naming convention aligns with established protocols for heterocyclic compound classification as outlined in chemical patent documentation and regulatory frameworks.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as C1CC2(CCCN2C1)C(=O)O, which provides a concise representation of the compound's connectivity. The International Chemical Identifier system further categorizes this molecule with the key UXHYWADURMRPON-UHFFFAOYSA-N, ensuring consistent identification across global chemical databases. This comprehensive nomenclature system facilitates accurate communication and documentation within the scientific community studying pyrrolizidine chemistry and related heterocyclic compounds.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry, particularly involving nitrogen-containing ring systems, has its foundations in the mid-19th century when compounds such as pyridine and pyrrole were first discovered in bone oil during destructive distillation processes. These early discoveries laid the groundwork for understanding more complex heterocyclic systems, including the pyrrolizidine family to which this compound belongs. The systematic study of heterocyclic compounds gained momentum throughout the late 1800s and early 1900s as chemists recognized their importance in natural product chemistry and their potential applications in synthetic chemistry.

The specific study of pyrrolizidine compounds emerged from investigations into naturally occurring alkaloids that exhibited unique biological properties. Early research into pyrrolizidine alkaloids dates back to the 1960s, when pioneering feeding experiments using radiolabeled precursors were conducted by researchers such as Nowacki and Byerrum. This foundational work established the biosynthetic pathways leading to pyrrolizidine alkaloids and highlighted the importance of understanding the underlying heterocyclic structures. The development of stable isotope labeling techniques, particularly using carbon-13, deuterium, and nitrogen-15, provided detailed insights into the fate of individual atoms during biosynthesis of necine bases and necic acids.

The evolution of analytical techniques, including Nuclear Magnetic Resonance spectroscopy and mass spectrometry, significantly advanced the characterization and study of pyrrolizidine compounds throughout the latter half of the 20th century. These technological advances enabled researchers to determine precise structural features of complex heterocyclic compounds like this compound with unprecedented accuracy. The establishment of comprehensive chemical databases, such as PubChem, has further facilitated the systematic cataloging and study of pyrrolizidine derivatives, with this compound receiving its PubChem compound identifier 10844621 in 2006.

Significance in Pyrrolizidine Research

This compound occupies a central position in pyrrolizidine research due to its structural relationship to naturally occurring pyrrolizidine alkaloids, which are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores. The compound serves as a crucial synthetic intermediate and structural analog for understanding the biosynthetic pathways that lead to more complex pyrrolizidine alkaloids found in nature. Research has demonstrated that pyrrolizidine alkaloids exhibit diverse structural variations and occur in numerous plant species, with novel structures and occurrences continuously being discovered by researchers worldwide.

The biosynthetic significance of pyrrolizidine compounds has been extensively studied through feeding experiments and enzymatic characterization. The first committed step in pyrrolizidine alkaloid biosynthesis involves homospermidine synthase, an enzyme that has been characterized and studied across different plant species. This enzyme catalyzes the formation of homospermidine from putrescine and spermidine, providing the foundational building block for subsequent cyclization reactions that ultimately yield the pyrrolizidine core structure. Understanding the structural features of compounds like this compound has contributed to elucidating these complex biosynthetic mechanisms and their evolutionary origins.

Research into pyrrolizidine chemistry has revealed that homospermidine synthase evolved independently in different plant families at least eight times, including once each in the Apocynaceae, Boraginaceae, Convolvulaceae, Fabaceae, Orchidaceae, and Poaceae families, and twice in the Asteraceae family. This evolutionary convergence underscores the biological importance of pyrrolizidine structures and highlights the significance of studying model compounds such as this compound to understand these natural processes. The compound's structural simplicity relative to complex natural alkaloids makes it an ideal subject for mechanistic studies and synthetic methodology development.

General Structural Features

The molecular architecture of this compound is characterized by a bicyclic framework consisting of two fused saturated five-membered rings that share a common nitrogen atom, creating the distinctive pyrrolizidine core structure. This bicyclic system is formally derived from the fusion of two pyrrolidine rings, resulting in a rigid, conformationally constrained molecular framework that significantly influences the compound's chemical and physical properties. The complete saturation of both rings, as indicated by the "hexahydro" designation, eliminates any aromatic character and creates a purely aliphatic heterocyclic system with well-defined stereochemical features.

The carboxylic acid functional group located at the 7a position introduces significant polarity to the molecule and provides a site for potential chemical modifications and derivatization reactions. This positioning of the carboxyl group creates an interesting structural arrangement where the acidic functionality is directly attached to the bridgehead carbon of the bicyclic system, creating unique steric and electronic environments. The three-dimensional structure of the molecule can be visualized through computational modeling, which reveals the spatial relationships between the various atoms and the overall molecular geometry.

Table 1: Molecular Properties of this compound

The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the bicyclic framework, leading to the possibility of different stereoisomeric forms. The rigid bicyclic structure constrains the molecular conformation and creates distinct spatial arrangements of substituents, which can significantly impact the compound's reactivity and interactions with other molecules. The nitrogen atom within the bicyclic system exhibits a unique electronic environment due to its involvement in both ring systems, creating interesting opportunities for coordination chemistry and potential derivatization reactions.

特性

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412283-63-7 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Routes

The synthesis of hexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves multi-step processes starting from simpler lactones or pyrrolidine derivatives. The key steps include:

- Formation of the pyrrolizine ring system via cyclization reactions.

- Introduction of the carboxylic acid group at the 7a position.

- Reduction or functional group transformations to achieve the hexahydro (fully saturated) state.

Data Table: Summary of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Cyclization of γ-butyrolactone derivative | γ-Butyrolactone, KOCN, soda lime, heat | Inexpensive reagents, scalable | Requires careful thermal control |

| Catalytic hydrogenation | Metal catalyst (Pd/C, Pt/C), H2, alcohol solvents | High yield, operational safety | Requires catalyst recovery and reuse |

| Reduction of 7a-cyano intermediate | Hydrogen, metal catalyst, basic aqueous workup | Avoids expensive hydride reagents | Control of reaction pH and solvent choice |

| Oxidation/hydrolysis to carboxylic acid | Oxidizing agents or hydrolysis conditions | Direct introduction of acid group | Selectivity and over-oxidation risk |

Research Findings and Analysis

- The use of catalytic hydrogenation for ring saturation and functional group transformation is well-documented as an efficient and industrially viable method.

- Avoidance of lithium aluminum hydride in favor of catalytic hydrogenation reduces cost and improves safety, making the process more suitable for scale-up.

- Solvent choice (alcohols vs. ethers) and reaction atmosphere (ammonia presence) significantly influence reaction rates and yields.

- The basic workup step after hydrogenation facilitates extraction and purification of the target compound, enhancing overall process efficiency.

- The synthetic routes allow for the preparation of pharmaceutically relevant salts of this compound, expanding its utility in drug formulation.

化学反応の分析

Types of Reactions

Hexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

Chemistry

Hexahydro-1H-pyrrolizine-7a-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. The compound undergoes several types of reactions, including oxidation, reduction, and substitution, which can yield derivatives with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation.

- Neurotoxicity : The compound has been associated with neurotoxic effects, particularly at higher concentrations (above 20 µM), where it increased oxidative stress markers and induced cell death in neuronal cell lines.

Pharmaceutical Development

Due to its bioactive properties, this compound is being investigated for potential therapeutic applications in treating cancer and neurodegenerative diseases. Its ability to modulate enzyme activity makes it a useful tool in biochemical research focused on metabolic pathways .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of MCF-7 breast cancer cells with an IC50 of 30 µM; apoptosis via caspase activation. |

| Neurotoxic Effects | Induction of oxidative stress and cell death in neuronal cells at concentrations >20 µM. |

| Enzyme Interaction | Modulation of glycosidase enzyme activity affecting carbohydrate metabolism. |

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its biological activities:

作用機序

The mechanism of action of hexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Spectroscopic Data :

- NMR : Hexahydro derivatives show distinct ¹H-NMR signals for equatorial and axial protons in the bicyclic system (δ 1.5–3.0 ppm), whereas tetrahydro analogs exhibit splitting due to partial unsaturation .

Stability and Hazards

- Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

- This compound : Stability data are unavailable, but fully saturated systems generally resist oxidation better than unsaturated analogs.

Research Findings and Gaps

- Catalytic Efficiency: Hydroaminomethylation with Rhodium catalysts yields hexahydro-pyrrolizine derivatives in high purity (>95% by elemental analysis) .

- Biological Studies: No comparative data on pharmacological activity are provided in the evidence.

生物活性

Hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 412283-63-7) is a nitrogen-containing heterocyclic compound belonging to the pyrrolizidine family. This compound is notable for its diverse biological activities, which include hepatotoxic, neurotoxic, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 155.19 g/mol

- CAS Number : 412283-63-7

This compound exhibits its biological effects through several mechanisms:

- Cell Signaling Modulation : The compound influences various cell signaling pathways, notably the MAPK signaling pathway, which is crucial for cell growth and differentiation.

- Enzyme Interaction : It interacts with glycosidase enzymes, inhibiting their activity and affecting carbohydrate metabolism.

- DNA Synthesis Interference : As a member of the pyrrolizidine alkaloids, it can interfere with liver metabolism and DNA synthesis, potentially leading to genotoxic effects .

Cytotoxicity

This compound has been shown to exhibit cytotoxic effects on various cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further exploration in anticancer therapies.

Neurotoxicity

The compound's neurotoxic potential has been documented in several studies. It affects neurotransmitter systems and can lead to neurodegenerative changes.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro, with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation .

- Neurotoxic Effects : Another study highlighted its neurotoxic effects on neuronal cell lines, where exposure led to increased oxidative stress markers and cell death at concentrations above 20 µM .

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its biological activities:

- Hepatotoxicity : As part of the pyrrolizidine alkaloid family, it poses risks of liver damage when metabolized.

- Neurotoxicity : The compound's interaction with neuronal pathways raises concerns about its safety in therapeutic applications.

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting cancer and neurodegenerative diseases.

- Biochemical Research : It serves as a tool for studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes involved in carbohydrate metabolism .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hexahydro-1H-pyrrolizine-7a-carboxylic acid and verifying its purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of pyrrolizidine precursors under controlled temperature and pH. For example, multi-step syntheses using ester intermediates (e.g., ethyl esters) followed by hydrolysis can yield the carboxylic acid derivative . Purity verification requires HPLC with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of hexahydro-1H-pyrrolizine derivatives?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemical complexity, particularly for distinguishing axial/equatorial protons in the hexahydro-pyrrolizine ring system. X-ray crystallography may be employed for absolute configuration determination when crystalline derivatives are obtainable .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP classifications). Mandatory precautions include:

- Use of fume hoods and PPE (gloves, respirators) during synthesis .

- Immediate decontamination of spills with inert adsorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization may involve:

- Screening catalysts (e.g., palladium for cross-coupling steps) .

- Adjusting solvent polarity (e.g., DMF for intermediate stabilization) and reaction time.

- Monitoring intermediates via TLC or in-situ IR spectroscopy to identify bottlenecks .

Q. What methodologies are recommended for resolving contradictions in NMR data between synthesized batches and literature values?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Repeating NMR in deuterated solvents matching literature conditions (e.g., DMSO-d₆ vs. CDCl₃) .

- Purifying samples via preparative HPLC and comparing NOESY/ROESY data to confirm conformational differences .

Q. What strategies are effective for studying the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies can be conducted by:

- Incubating the compound in buffers (pH 1–12) at 40°C/75% RH for 4 weeks.

- Analyzing degradation products via LC-MS and identifying hydrolytic pathways (e.g., ester cleavage in acidic conditions) .

Q. How can enantiomeric purity of hexahydro-1H-pyrrolizine derivatives be accurately determined using chiral chromatography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。